molecular formula C14H19NO2 B8721912 Methyl 4-(1-methylpiperidin-4-YL)benzoate

Methyl 4-(1-methylpiperidin-4-YL)benzoate

Cat. No. B8721912
M. Wt: 233.31 g/mol
InChI Key: UROWMDQPNMWMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-methylpiperidin-4-YL)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(1-methylpiperidin-4-YL)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1-methylpiperidin-4-YL)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(1-methylpiperidin-4-YL)benzoate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-(1-methylpiperidin-4-yl)benzoate

InChI

InChI=1S/C14H19NO2/c1-15-9-7-12(8-10-15)11-3-5-13(6-4-11)14(16)17-2/h3-6,12H,7-10H2,1-2H3

InChI Key

UROWMDQPNMWMNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Water (0.2 mL), paraformaldehyde (0.470 g, 15.64 mmol) and acetic acid (0.895 mL, 15.64 mmol) were added to a stirred suspension of 4-(4-(methoxycarbonyl)phenyl)piperidinium chloride (1 g, 3.91 mmol) in THF (20 mL) under nitrogen. Sodium cyanoborohydride (0.369 g, 5.87 mmol) was added portionwise over a period of 10 mins. The resulting mixture was stirred at 60° C. for 19 h. The reaction mixture was evaporated to dryness and mixed with water (20 mL) and 1M HCl (5 mL). The solution was washed with EtOAc (2×15 mL), basified with K2CO3 and extracted with EtOAc (2×15 mL). The organic layer was washed with saturated brine and dried over MgSO4, filtered and evaporated to afford pure methyl 4-(1-methylpiperidin-4-yl)benzoate (0.459 g, 50.4%)as a colourless oil which crystallised on standing.
Quantity
0.369 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.895 mL
Type
reactant
Reaction Step Two
Name
4-(4-(methoxycarbonyl)phenyl)piperidinium chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Water (0.4 mL), paraformaldehyde (0.742 g, 24.71 mmol) and acetic acid (1.415 mL, 24.71 mmol) were added to a stirred suspension of methyl 4-piperidin-1-ium-4-ylbenzoate chloride (1.58 g, 6.18 mmol) in THF (40 mL) under nitrogen. Sodium cyanoborohydride (0.582 g, 9.27 mmol) was added portion wise over a period of 10 mins. The resulting mixture was stirred at 60° C. for 18 h. The reaction mixture was evaporated to dryness and mixed with water (30 mL) and 1M HCl (10 mL). The solution was washed with ethyl acetate (2×25 mL), basified with solid potassium carbonate and extracted ethyl acetate (2×25 mL). The organic layer was washed with saturated brine and dried over MgSO4, filtered and evaporated to afford pure methyl 4-(1-methylpiperidin-4-yl)benzoate (0.784 g, 54.4%) as a colourless oil which solidified on standing.
Quantity
0.582 g
Type
reactant
Reaction Step One
Quantity
0.742 g
Type
reactant
Reaction Step Two
Quantity
1.415 mL
Type
reactant
Reaction Step Two
Name
methyl 4-piperidin-1-ium-4-ylbenzoate chloride
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two

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